1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone
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Overview
Description
1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic organic compound It features an azocane ring, a fluorophenoxy group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions using 4-fluorophenol and suitable leaving groups.
Formation of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)-2-(4-fluorophenoxy)ethanone: Similar structure but with a piperidine ring instead of an azocane ring.
1-(Morpholin-1-yl)-2-(4-fluorophenoxy)ethanone: Contains a morpholine ring instead of an azocane ring.
Uniqueness
1-(Azocan-1-yl)-2-(4-fluorophenoxy)ethanone is unique due to the presence of the azocane ring, which may impart distinct chemical and biological properties compared to similar compounds with different ring structures.
Properties
IUPAC Name |
1-(azocan-1-yl)-2-(4-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c16-13-6-8-14(9-7-13)19-12-15(18)17-10-4-2-1-3-5-11-17/h6-9H,1-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGWOPOTJPNRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198132 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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